molecular formula C8H14N2O B12923301 (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone

(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone

Katalognummer: B12923301
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: QTYGXDUXIZLHGI-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The preparation of (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone involves several synthetic routes. One common method includes the reaction of cyclopropylcarbonyl chloride with (S)-3-aminopyrrolidine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Analyse Chemischer Reaktionen

(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted products.

Wissenschaftliche Forschungsanwendungen

(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

(S)-(3-aminopyrrolidin-1-yl)(cyclopropyl)methanone can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activity, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H14N2O

Molekulargewicht

154.21 g/mol

IUPAC-Name

[(3S)-3-aminopyrrolidin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C8H14N2O/c9-7-3-4-10(5-7)8(11)6-1-2-6/h6-7H,1-5,9H2/t7-/m0/s1

InChI-Schlüssel

QTYGXDUXIZLHGI-ZETCQYMHSA-N

Isomerische SMILES

C1CN(C[C@H]1N)C(=O)C2CC2

Kanonische SMILES

C1CC1C(=O)N2CCC(C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.